2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE
CAS No.: 37660-23-4
Cat. No.: VC21354017
Molecular Formula: C11H11N3OS
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37660-23-4 |
|---|---|
| Molecular Formula | C11H11N3OS |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | 4-amino-2-benzylsulfanyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) |
| Standard InChI Key | USCKGDQJCBTIGK-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N |
| SMILES | C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N |
Introduction
Chemical Identity and Structure
2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine, registered under CAS number 37660-23-4, is characterized by a pyrimidine ring with three distinct functional groups: a benzylmercapto (benzylthio) group at position 2, a hydroxyl group at position 4, and an amino group at position 6. This arrangement creates a molecule with multiple potential interaction sites for biological targets.
The compound is known by several synonyms, reflecting slight variations in nomenclature approaches:
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6-amino-2-(benzylthio)pyrimidin-4-ol
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6-AMINO-2-(BENZYLTHIO)-4-PYRIMIDINOL
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6-Amino-2-benzylsulfanyl-pyrimidin-4-ol
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6-Amino-2-(benzylthio)pyrimidin-4(1H)-one
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6-amino-2-benzylsulfanyl-1H-pyrimidin-4-one
Molecular Properties
The fundamental molecular properties of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃OS |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | 4-amino-2-benzylsulfanyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) |
| Standard InChIKey | USCKGDQJCBTIGK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N |
The structural features of this compound include:
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A pyrimidine heterocyclic core with nitrogen atoms at positions 1 and 3
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A benzyl group connected through a sulfur atom at position 2
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A hydroxyl/oxo group at position 4 (depending on tautomeric form)
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A primary amino group at position 6
Physical Properties
2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine exhibits specific physical characteristics that are relevant for its handling, storage, and potential applications. These properties are compiled in Table 2:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | Off-white to white |
| Density | 1.36 g/cm³ |
| Melting Point | 243-243.5°C |
| Boiling Point | 394.2°C at 760 mmHg |
| Flash Point | 192.2°C |
| Refractive Index | 1.684 |
The compound demonstrates limited solubility in common organic solvents, with slight solubility reported in DMSO and methanol. It has very low water solubility, which may impact its bioavailability in aqueous environments .
| Manufacturer | Product Description | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | 6-AMINO-2-(BENZYLTHIO)-4-PYRIMIDINOL | 95.00% | 1g | $662.16 |
| American Custom Chemicals Corporation | 6-AMINO-2-(BENZYLTHIO)-4-PYRIMIDINOL | 95.00% | 5g | $949.59 |
| American Custom Chemicals Corporation | 6-AMINO-2-(BENZYLTHIO)-4-PYRIMIDINOL | 95.00% | 10g | $1363.13 |
| CHEMLYTE SOLUTIONS CO.,LTD | 2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE | 99% | 25kg | Variable |
Other suppliers listed in databases include Hangzhou MolCore BioPharmatech Co., Ltd., LEAPCHEM CO., LTD., J & K SCIENTIFIC LTD., and several other chemical manufacturers primarily based in China .
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding the properties and potential applications of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine:
6-Aminothiouracil
6-Aminothiouracil (4-amino-2-thiouracil, CAS: 1004-40-6) represents a simpler analog lacking the benzyl group. This compound has a molecular formula of C₄H₅N₃OS and a molecular weight of 143.17 g/mol. It shares the core structure of a 4-hydroxy-6-aminopyrimidine with a sulfur-containing group at position 2, but in this case, it's a direct thio group rather than a benzylmercapto group .
2-Aminopyrimidine Derivatives
The broader class of 2-aminopyrimidine derivatives has been extensively studied:
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2-Amino-4,6-disubstituted-pyrimidine derivatives have been developed as adenosine receptor ligands
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Macrocyclic 2-aminopyrimidines have been investigated as kinase inhibitors targeting EPHA2 and GAK
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Various 2-aminopyrimidine compounds have been synthesized by fusion of 2-amino-4,6-dichloropyrimidine with different amines
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